![molecular formula C21H24N2O7 B232871 2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one CAS No. 152752-58-4](/img/structure/B232871.png)
2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Antidiabetic Agent Synthesis
Researchers synthesized derivatives of tryptoline-3-carboxylic acid, including 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which showed potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).
Antitumor Activity
A series of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles showed promising antineoplastic properties, tested in vitro on leukemic and solid tumor cells, and in vivo on experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Carcinogen Model Synthesis and Characterization
N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a carcinogenic amine model, was synthesized and characterized. Its chemical behavior in aqueous solutions was studied to understand its potential biological impacts (Rajagopal, Brooks, Nguyen, & Novak, 2003).
Metabolic Activation of Carcinogens
The compound 2-Amino-9H-pyrido[2,3-b]indole (AαC), a carcinogen found in tobacco smoke, undergoes metabolic activation by UDP-Glucuronosyltransferases, contributing to the genotoxicity of AαC. This study provides insights into the biochemical mechanisms of liver and digestive tract cancers in smokers (Tang, LeMaster, Nauwelaërs, Gu, Langouët, & Turesky, 2012).
NMDA Receptor Inhibition
A series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized as potential antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors, indicating potential applications in neuropharmacology (Tamiz, Whittemore, Woodward, Upasani, & Keana, 1999).
Matrix-assisted Ultraviolet Laser Desorption Time-of-flight Mass Spectrometry
β-Carbolines, including 9H-pyrido[3,4-b]indole, were studied as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides. This research contributes to advancements in analytical chemistry techniques (Nonami, Fukui, & Erra-Balsells, 1997).
Propriétés
Numéro CAS |
152752-58-4 |
|---|---|
Nom du produit |
2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |
Formule moléculaire |
C21H24N2O7 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(24)8-29-21-20(28)19(27)17(25)10(2)30-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3 |
Clé InChI |
ZNCHNBXDOIQLBI-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |
Synonymes |
oxopropaline B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






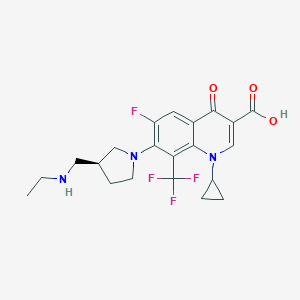
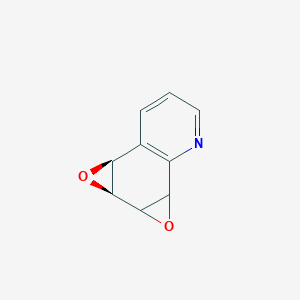

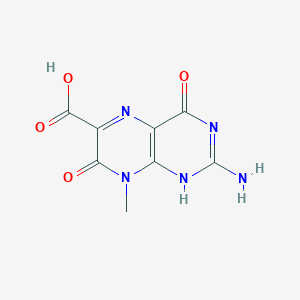
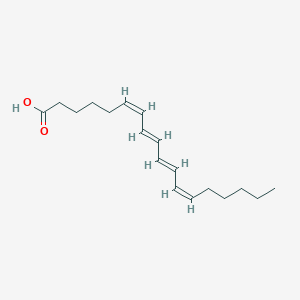
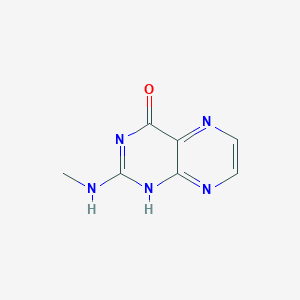
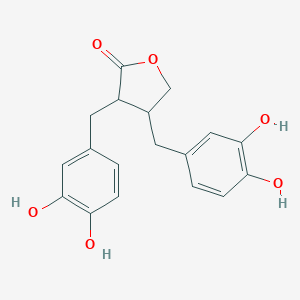
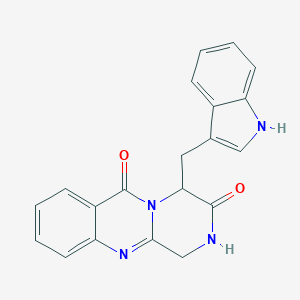
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

